N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-9-6-10(16-8-15-9)7-14-12(17)11-4-2-3-5-13-11/h2-6,8H,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDIESJIZCGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide typically involves the reaction of 6-methylpyrimidine-4-carbaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in this compound undergoes regioselective substitution due to electron-deficient nitrogen atoms. For example:
-
Halogenation : Reaction with POCl₃ or PCl₅ at 80–100°C replaces the pyrimidine’s hydroxyl or amino groups with chlorine, yielding chlorinated derivatives .
-
Amination : Treatment with ammonia or amines in polar aprotic solvents (e.g., DMF, THF) introduces amino groups at the 4-position of the pyrimidine ring .
Key Data :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80°C, 6h | 4-Chloro-6-methylpyrimidine derivative | 85 | |
| Amination | NH₃/EtOH, 50°C | 4-Amino-6-methylpyrimidine derivative | 72 |
Oxidation and Reduction Reactions
-
Oxidation : The methyl group on the pyrimidine ring can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
-
Reduction : The pyridine ring’s carboxamide group is reduced to a primary amine using LiAlH₄ or NaBH₄ in THF .
Example Reaction Pathway :
Key Data :
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl Oxidation | KMnO₄/H₂SO₄ | Pyrimidine-4-carboxylic acid derivative | 68 | |
| Amide Reduction | LiAlH₄/THF | Primary amine derivative | 90 |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at reflux converts the amide to pyridine-2-carboxylic acid .
-
Basic Hydrolysis : NaOH (2M) yields the sodium salt of pyridine-2-carboxylic acid .
Key Data :
| Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Pyridine-2-carboxylic acid | 95 | |
| Basic | NaOH (2M), 60°C | Sodium pyridine-2-carboxylate | 88 |
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the pyridine ring’s electron-withdrawing nature:
-
Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .
Example Reaction :
Key Data :
| Coupling Type | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 2-(Biphenyl-4-yl)carboxamide | 78 |
Biological Activity and Mechanistic Insights
-
Enzyme Inhibition : The carboxamide group interacts with SHP2 phosphatase’s allosteric site, inhibiting ERK/MAPK signaling pathways .
-
Anticancer Activity : Derivatives show IC₅₀ values <1 μM against NSCLC and breast cancer cell lines due to pyrimidine-mediated DNA intercalation .
Key Findings :
Scientific Research Applications
Anticancer Activity
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide shows promise in cancer treatment through several mechanisms:
- Inhibition of Protein Kinases : The compound has been found to inhibit specific kinases involved in cell proliferation and survival pathways, such as AKT and mTOR. This inhibition disrupts signaling pathways essential for tumor growth.
- Induction of Apoptosis : Research indicates that related compounds can induce apoptosis in cancer cell lines via mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising anti-inflammatory profile, suggesting its potential use in treating inflammatory diseases .
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This supports its potential application as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Pyrimidine vs.
- Substituent Effects : The chloro and pivalamido groups in increase steric bulk and lipophilicity, whereas the pyrimidinylmethyl group in the target compound balances hydrophilicity and aromatic interactions.
Physicochemical Properties
While direct data on the target compound’s properties are unavailable, inferences can be drawn from analogs:
- Solubility : Piperidine-containing derivatives (e.g., ) typically exhibit higher aqueous solubility due to hydrogen-bonding capacity. Pyrimidine derivatives may show moderate solubility influenced by aromatic stacking .
- Lipophilicity (logP) : Halogenated analogs (e.g., ) likely have higher logP values due to chloro and pivalamido groups, whereas the target compound’s pyrimidine-methyl group may reduce lipophilicity compared to but increase it relative to .
Biological Activity
N-[(6-methylpyrimidin-4-yl)methyl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, primarily through its interaction with various cellular signaling pathways. Notably, it has been identified as an inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), which plays a crucial role in cancer biology and cellular signaling.
SHP2 is involved in multiple signaling pathways, including the Ras-MAPK pathway, which is essential for regulating cell proliferation and survival. The inhibition of SHP2 by this compound leads to the suppression of downstream signaling events that contribute to tumor growth and metastasis. This compound has shown a higher selectivity over other known SHP2 antagonists, making it a promising candidate for cancer therapy with potentially reduced side effects related to cardiotoxicity associated with other SHP2 inhibitors .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrimidine and pyridine rings significantly influence the biological activity of this compound. For instance:
- Substituents on the Pyrimidine Ring : The presence of methyl groups at specific positions enhances binding affinity to SHP2.
- Pyridine Carboxamide Functionality : The carboxamide group is critical for maintaining the compound's ability to interact with target proteins effectively.
A detailed comparison of various derivatives shows that compounds with electron-donating groups exhibit increased potency against SHP2, suggesting that electronic properties play a vital role in their inhibitory activity .
In Vitro Efficacy
In vitro assays have demonstrated that this compound effectively inhibits SHP2 activity with an IC50 value significantly lower than that of established SHP2 inhibitors like SHP099 and RMC-4550. This enhanced potency correlates with its ability to suppress cell proliferation in various cancer cell lines, indicating its potential utility in oncology .
In Vivo Models
In vivo studies using animal models have shown promising results. For example, administration of the compound resulted in reduced tumor growth in xenograft models of human cancers. The pharmacokinetic profile indicates favorable absorption and distribution characteristics, supporting further development as an anticancer agent .
Case Studies
- Anti-Cancer Activity :
- Inflammation Modulation :
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | Triethylamine, acetonitrile, 60°C | 58% | |
| Amide Coupling | DCC, DMAP, DCM, RT | 45–50% |
Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the pyrimidine and pyridine rings, methyl groups, and amide linkage. For instance, the methyl group on the pyrimidine ring typically resonates at δ 2.4–2.6 ppm in 1H NMR, while the amide proton appears at δ 8.1–8.3 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 256.12) and fragmentation patterns.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C-N amide bond ≈ 1.33 Å) .
What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Based on Safety Data Sheets (SDS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
